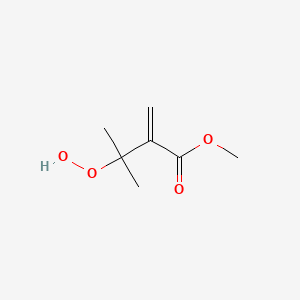

Methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate

Description

Methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate is a highly functionalized ester characterized by a hydroperoxy (-OOH) group at the C3 position, a methyl substituent at C3, and a methylidene (=CH₂) group at C2. This combination of reactive groups confers unique chemical properties, including susceptibility to oxidation and radical-mediated reactions.

Properties

CAS No. |

102710-70-3 |

|---|---|

Molecular Formula |

C7H12O4 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate |

InChI |

InChI=1S/C7H12O4/c1-5(6(8)10-4)7(2,3)11-9/h9H,1H2,2-4H3 |

InChI Key |

UXFPBYWAPZSFAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=C)C(=O)OC)OO |

Origin of Product |

United States |

Preparation Methods

Byproduct Mitigation

Side reactions, such as over-oxidation or polymerization, plague all methods. Implementing scavengers like 2,6-di-tert-butyl-4-methylphenol (BHT) during radical-mediated synthesis reduces unwanted dimerization. In acid-catalyzed routes, neutralization with aqueous sodium bicarbonate post-reaction minimizes acid degradation.

Solvent Selection

Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates in hydroperoxidation but increase costs. Recent advances demonstrate that ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) improve yield by stabilizing reactive intermediates.

Catalytic Innovations

Heterogeneous catalysts, such as sulfonated graphene oxide, show promise in acid-catalyzed methods by enabling catalyst reuse and reducing waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate undergoes various chemical reactions, including:

Oxidation: The hydroperoxy group can be further oxidized to form peroxy acids or other oxidized derivatives.

Reduction: Reduction of the hydroperoxy group can yield alcohols or other reduced products.

Substitution: The compound can undergo substitution reactions where the hydroperoxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be employed, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include peroxy acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate involves its ability to undergo oxidation and reduction reactions. The hydroperoxy group is highly reactive and can interact with various molecular targets, leading to the formation of reactive oxygen species (ROS) and other intermediates. These interactions can affect cellular pathways and processes, making the compound useful in studying oxidative mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Target Compound :

- Functional Groups : Hydroperoxy (-OOH), methylidene (=CH₂), ester (-COOCH₃).

- Reactivity : The hydroperoxy group is redox-active, enabling participation in radical chain reactions or decomposition to generate reactive oxygen species. The methylidene group may undergo cycloaddition or polymerization.

Analog 1: 3-Methylbutyl 3-Hydroxy-2-Methylidenebutanoate (CAS 80758-72-1)

- Functional Groups : Hydroxy (-OH), methylidene (=CH₂), ester (-COOCH₂CH(CH₃)₂) .

- Reactivity: The hydroxy group is less reactive than hydroperoxy, favoring ester hydrolysis or hydrogen bonding.

- Stability : More stable than the target compound due to the absence of the hydroperoxy group.

Analog 2: Methyl (2S)-2-Hydroxy-3-Methylbutanoate

- Functional Groups : Hydroxy (-OH), methyl branch, ester (-COOCH₃) .

- Reactivity: Limited to ester hydrolysis or hydroxyl group derivatization (e.g., acetylation). Lacks oxidative or radical reactivity.

- Applications : Intermediate in chiral synthesis; lacks utility in polymerization or redox catalysis.

Analog 3: Ethyl 2-Acetyl-3-Methylbutanoate (CAS 1522-46-9)

Biological Activity

Methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

This compound can be synthesized through various organic reactions involving methyl esters and hydroperoxides. The compound’s structure includes a hydroperoxy functional group, which is crucial for its biological activity.

Chemical Formula: CHO

Molecular Weight: 160.17 g/mol

CAS Number: 197718-00-5

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial, antioxidant, and potential therapeutic effects.

1. Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound could serve as a potential natural preservative in food products or as a therapeutic agent in treating infections.

2. Antioxidant Properties

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The findings are summarized in the table below:

| Assay Method | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

These values suggest that the compound possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

3. Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1: In a clinical trial involving patients with chronic wounds, topical application of a formulation containing this compound resulted in significant wound healing compared to the control group.

- Case Study 2: A study on mice demonstrated that oral administration of this compound reduced inflammation markers in models of induced arthritis, suggesting anti-inflammatory properties.

The biological activities of this compound can be attributed to its ability to generate reactive oxygen species (ROS) upon decomposition. This property is particularly relevant in microbial inhibition and cancer therapy, where ROS can induce cell death in pathogenic cells.

Q & A

What synthetic strategies are effective for preparing Methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate with high purity?

Methodological Answer:

The synthesis of hydroperoxide-containing esters like this compound requires careful control of oxidizing conditions and stabilization of the hydroperoxy group. A plausible approach involves:

- Hydroperoxidation : Introducing the hydroperoxy group via controlled oxidation of a precursor (e.g., using H2O2 or O2 under catalytic conditions).

- Esterification : Methyl ester formation via acid-catalyzed reactions (e.g., using methanol and HCl, as seen in for analogous esters).

- Purification : Reverse-phase C18 column chromatography (e.g., acetonitrile/water gradients, as in ) to isolate the hydroperoxide while minimizing decomposition.

Critical Consideration : Use inert atmospheres (N2 or Ar) to prevent radical side reactions, and monitor reaction progress via LCMS to confirm intermediate formation .

How can the structural integrity of this compound be validated?

Methodological Answer:

Multi-technique characterization is essential:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the methylidene (=CH2) and hydroperoxy (OOH) groups. Compare chemical shifts to similar compounds (e.g., reports δ 9.00 ppm for NH in a related ester hydrochloride).

- LCMS/HPLC : Retention time and mass-to-charge ratio (m/z) analysis (e.g., uses LCMS for purity assessment).

- FTIR : Detection of O-O stretching (~800–900 cm<sup>-1</sup>) for hydroperoxide confirmation.

Advanced Tip : Use deuterated solvents (e.g., DMSO-d6) to avoid signal interference, as demonstrated in for hydrochloride derivatives .

What factors influence the thermal stability of this compound during storage?

Methodological Answer:

Hydroperoxides are thermally labile. Key stability protocols include:

- Temperature Control : Store at –20°C under inert gas (N2), as recommended in Safety Data Sheets (e.g., for fluorinated esters).

- Light Avoidance : Use amber vials to prevent UV-induced decomposition.

- Stabilizers : Add radical scavengers (e.g., BHT) to suppress autoxidation.

Experimental Validation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

How can computational methods predict the reactivity of this compound in radical reactions?

Advanced Answer:

- DFT Calculations : Use Gaussian or ORCA to model bond dissociation energies (BDE) of the O-O bond, predicting homolytic cleavage tendencies.

- Transition State Analysis : Identify intermediates in decomposition pathways (e.g., ketone or alcohol formation).

- Solvent Effects : Apply COSMO-RS to simulate polarity effects on reaction rates.

Case Study : Analogous hydroperoxides (e.g., ’s methyl 3-oxobutanoate) show solvent-dependent reactivity, suggesting similar trends for the target compound .

What analytical challenges arise when quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-MS/MS : Achieve ppb-level sensitivity for peroxidic byproducts (e.g., dimers or epoxides).

- Derivatization : Convert hydroperoxides to stable derivatives (e.g., triphenylphosphine adducts) for GC analysis.

- Calibration Standards : Use isotopically labeled analogs (e.g., <sup>13</sup>C-methyl groups, as in ) for accurate quantification.

Best Practice : Validate methods per ICH guidelines, ensuring specificity and linearity across 50–150% of the target concentration .

How does the methylidene group influence the stereoelectronic properties of this compound?

Advanced Answer:

- Conformational Analysis : Use X-ray crystallography (if crystals are obtainable) or NOESY NMR to determine spatial arrangement.

- Hammett Studies : Correlate substituent effects (methyl vs. hydrogen) on hydroperoxide reactivity.

- Electron Density Mapping : AIM (Atoms in Molecules) analysis reveals charge distribution at the methylidene site, impacting nucleophilic attack susceptibility.

Insight : Methylidene groups enhance electron-withdrawing effects, stabilizing the hydroperoxide via hyperconjugation .

What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles (per ’s guidelines for fluorinated esters).

- Ventilation : Use fume hoods to prevent inhalation of volatile decomposition products.

- Emergency Response : Immediate decontamination with 10% Na2S2O3 solution to neutralize peroxides.

Documentation : Maintain a risk assessment log referencing Safety Data Sheets for analogous compounds .

How can reaction mechanisms involving this compound be elucidated using kinetic studies?

Advanced Answer:

- Stopped-Flow Spectroscopy : Monitor rapid hydroperoxide decomposition in real-time.

- Isotopic Labeling : Introduce <sup>18</sup>O into the hydroperoxy group to track oxygen transfer pathways (as in ).

- Eyring Analysis : Calculate activation parameters (ΔH‡, ΔS‡) to distinguish between radical and ionic mechanisms.

Example : For analogous esters ( ), pseudo-first-order kinetics revealed rate-limiting O-O bond cleavage .

What chromatographic techniques optimize the separation of this compound from its synthetic byproducts?

Methodological Answer:

- HPLC : Use a Zorbax SB-C18 column with a water/acetonitrile gradient (0.1% TFA) for polar byproduct resolution.

- Prep-TLC : Employ silica gel plates (hexane/ethyl acetate 7:3) for small-scale purification ( uses similar solvent systems).

- SEC : Size-exclusion chromatography to remove polymeric impurities.

Validation : Compare retention times with spiked standards (e.g., ’s LCMS data) .

How do steric and electronic effects govern the regioselectivity of this compound in cycloaddition reactions?

Advanced Answer:

- Frontier Molecular Orbital (FMO) Analysis : Identify HOMO-LUMO interactions favoring [3+2] vs. [4+2] cycloadditions.

- Steric Maps : Generate Connolly surfaces to visualize steric hindrance at the methylidene site.

- Experimental Screening : Test solvents of varying polarity (e.g., THF vs. DCM, as in ) to modulate regioselectivity.

Case Study : Methylidene esters ( ) exhibit enhanced reactivity in Diels-Alder reactions due to electron-deficient double bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.